molecular formula C6H5F2N B146603 2,4-Difluoroaniline CAS No. 367-25-9

2,4-Difluoroaniline

Cat. No.: B146603
CAS No.: 367-25-9
M. Wt: 129.11 g/mol
InChI Key: CEPCPXLLFXPZGW-UHFFFAOYSA-N
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Description

2,4-Difluoroaniline: is an organic compound with the molecular formula C6H5F2N and a molecular weight of 129.1074 g/mol . It is a derivative of aniline, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 2 and 4 positions. This compound is a colorless to pale yellow liquid with a characteristic odor .

Mechanism of Action

Target of Action

2,4-Difluoroaniline primarily targets enzymes involved in the synthesis of various biochemical compounds. It is often used as an intermediate in the synthesis of pharmaceuticals and agrochemicals . The specific enzymes and receptors it interacts with can vary depending on the context of its use.

Mode of Action

This compound interacts with its targets by binding to active sites on enzymes, thereby inhibiting or modifying their activity. This interaction can lead to changes in the enzyme’s conformation and function, affecting the overall biochemical processes in which these enzymes are involved .

Biochemical Pathways

The compound affects several biochemical pathways, particularly those involved in the synthesis of aromatic compounds. By inhibiting key enzymes, this compound can disrupt the production of essential metabolites, leading to downstream effects such as altered cellular metabolism and growth .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). It is absorbed through various routes, distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys. These properties impact its bioavailability and the duration of its action within the body .

Result of Action

At the molecular level, the action of this compound results in the inhibition of enzyme activity, leading to a decrease in the synthesis of specific biochemical compounds. At the cellular level, this can result in reduced cell proliferation and altered metabolic activity, which can be beneficial in therapeutic contexts such as cancer treatment or harmful in cases of toxicity .

Action Environment

Environmental factors such as pH, temperature, and the presence of other chemicals can influence the efficacy and stability of this compound. For instance, higher temperatures can accelerate its degradation, while certain pH levels can affect its solubility and interaction with target enzymes . Additionally, the presence of other reactive chemicals can lead to the formation of by-products that may alter its intended action .

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Preparation Methods

Synthetic Routes and Reaction Conditions:

One common method for preparing 2,4-difluoroaniline involves the reaction of 2,4,5-trichloronitrobenzene with a fluorinating agent to form 2,4-difluoro-5-chloronitrobenzene . This intermediate is then hydrogenated in the presence of a catalyst, such as palladium on carbon, to yield this compound .

Industrial Production Methods:

In industrial settings, the production of this compound often involves the use of phase transfer catalysis to enhance the efficiency of the fluorination step. This method allows for higher yields and more efficient production compared to traditional methods .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry:

2,4-Difluoroaniline is used as a building block in organic synthesis. It is a precursor for the synthesis of various fluorinated compounds, which are valuable in medicinal chemistry and materials science .

Biology and Medicine:

In medicinal chemistry, this compound is used in the synthesis of pharmaceuticals, including potential drugs for various diseases. Its fluorinated structure can enhance the metabolic stability and bioavailability of drug candidates .

Industry:

This compound is used in the production of agrochemicals, dyes, and other industrial chemicals. Its unique properties make it valuable in the development of new materials and chemical processes .

Comparison with Similar Compounds

Comparison:

2,4-Difluoroaniline is unique due to the specific positions of the fluorine atoms on the benzene ring. This positioning can influence its chemical reactivity and physical properties, making it distinct from other difluoroaniline isomers. For example, the 2,6-difluoroaniline isomer has fluorine atoms at the 2 and 6 positions, which can result in different steric and electronic effects compared to this compound .

Properties

IUPAC Name

2,4-difluoroaniline
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InChI

InChI=1S/C6H5F2N/c7-4-1-2-6(9)5(8)3-4/h1-3H,9H2
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InChI Key

CEPCPXLLFXPZGW-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=C(C=C1F)F)N
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Molecular Formula

C6H5F2N
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DSSTOX Substance ID

DTXSID6025064
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Molecular Weight

129.11 g/mol
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Physical Description

2,4-difluoroaniline is a dark reddish-purple liquid. (NTP, 1992)
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Boiling Point

338 °F at 753 mmHg (NTP, 1992)
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Flash Point

145 °F (NTP, 1992)
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Solubility

10 to 50 mg/mL at 68.9 °F (NTP, 1992)
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Density

1.268 (NTP, 1992) - Denser than water; will sink
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CAS No.

367-25-9
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Melting Point

18.5 °F (NTP, 1992)
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Synthesis routes and methods I

Procedure details

A solution of 4.11g. (0.03 mole) of 2-fluorophenylazide in 81 ml. of cyclohexane was treated with 20 ml. of hydrogen fluoride. The reaction mixture was then shaken at room temperature for 24 hours, then cooled, vented, and rinsed from the bomb with two successive applications of 100 ml. of dichloromethane and then 100 ml. of water. The reaction mixture was then blown down under nitrogen, quenched in 75g. of ice, and rendered basic with KOH pellets. The reaction mixture was extracted with dichloromethane to yield 2.2g. (57%) of a brown-red fluid after drying over MgSO4. The 2,4-difluoroaniline structure of the final product was confirmed by IR, and the product had a b.p. of 90°-92° C. at 40 mm. Hg.
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Synthesis routes and methods II

Procedure details

hydrogenating the 2,4-difluoro-5-chloronitrobenzene with hydrogen in the presence of a hydrogenation catalyst to form 2,4-difluoroaniline.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,4-Difluoroaniline
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2,4-Difluoroaniline
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Customer
Q & A

Q1: What is the molecular formula and weight of 2,4-difluoroaniline?

A1: this compound has a molecular formula of C6H5F2N and a molecular weight of 129.1 g/mol.

Q2: Are there any spectroscopic data available for this compound?

A2: Yes, researchers have used techniques like FT-IR, FT-Raman, UV, 1H NMR, and 13C NMR to characterize DFA. [, , ] These studies provide valuable insights into the vibrational frequencies, electronic transitions, and nuclear magnetic resonance properties of the molecule.

Q3: What are the common starting materials used to synthesize this compound?

A3: DFA can be synthesized from various starting materials, including 1,3-dichlorobenzene, 2,4-difluoronitrobenzene, and 1,2,4-trichlorobenzene. [, , , , ]

Q4: What type of catalyst is effective for the hydrogenation of 2,4-difluoronitrobenzene to DFA?

A4: Palladium-based catalysts, particularly those supported on silica (SiO2) and modified with iron (Fe), have demonstrated high efficiency in catalyzing this reaction at atmospheric pressure. [, ]

Q5: Can this compound be used as a building block in heterocyclic synthesis?

A5: Yes, DFA serves as a precursor in the synthesis of various heterocyclic compounds. For instance, it reacts with 2,6-diacetylpyridine in the presence of a silica-alumina catalyst to form halogen-substituted 2,6-bis(imino)pyridines. [, ]

Q6: What are the applications of this compound?

A6: DFA is a crucial intermediate in the synthesis of various pharmaceuticals, pesticides, and polymers. One notable application is its use in producing the insecticide teflubenzuron. [, , ] Additionally, it is employed as an additive in the production of UV-blocking ophthalmic lenses. [, ]

Q7: How does this compound contribute to the properties of ophthalmic lenses?

A7: When incorporated into the hydrogel matrix of ophthalmic lenses, DFA enhances UV-blocking capabilities. This effect is attributed to its specific absorption characteristics in the UV region of the electromagnetic spectrum. []

Q8: Can this compound be biodegraded?

A8: Yes, research indicates that DFA can be biodegraded aerobically. Acclimated activated sludge demonstrates the ability to break down DFA, albeit at a slower rate compared to its non-fluorinated counterpart, aniline. [, ]

Q9: What is the environmental impact of this compound?

A9: While biodegradation potential exists, DFA exhibits aquatic toxicity. Studies using zebrafish (Danio rerio) as a model organism have determined the lethal concentration 50 (LC50) to assess its acute toxicity in aquatic environments. [, ]

Q10: Are there strategies to mitigate the negative environmental impact of DFA?

A10: Researchers are exploring the use of techniques like adsorption onto biochar derived from orange peels to remove DFA from contaminated water, presenting a promising strategy for remediation. []

Q11: What analytical techniques are commonly employed to quantify this compound?

A11: Gas chromatography coupled with mass spectrometry (GC-MS) is widely used to quantify DFA, especially in biological samples like hemoglobin. This technique allows for sensitive and specific detection of the compound. [, ]

Q12: How is the quality of this compound ensured during synthesis?

A12: Quality control measures involve techniques like boiling point determination, elemental analysis, and spectroscopic methods such as IR and 1H NMR to confirm the identity and purity of the synthesized DFA. []

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